2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
The compound “2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione” features a nitro-substituted pyrazole ring connected via an ethyl linker to an isoindole-1,3-dione core. Isoindole-dione derivatives are widely studied for their bioactivity, particularly as kinase inhibitors or intermediates in drug synthesis .
Properties
IUPAC Name |
2-[2-(4-nitropyrazol-1-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c18-12-10-3-1-2-4-11(10)13(19)16(12)6-5-15-8-9(7-14-15)17(20)21/h1-4,7-8H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFNOFLQWGQMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=C(C=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Isoindole Moiety: The isoindole structure can be synthesized via the cyclization of an appropriate precursor, such as a phthalimide derivative.
Coupling Reaction: The final step involves the coupling of the nitro-pyrazole with the isoindole derivative under suitable conditions, often using a base or a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nitrating Agents: Nitric acid, sulfuric acid.
Bases and Catalysts: Sodium hydroxide, potassium carbonate, transition metal catalysts.
Major Products
The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various cyclized heterocyclic compounds .
Scientific Research Applications
2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
2-[3-(4-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
2-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione
- Molecular Formula : C13H10N3O2S
2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
2-(1-benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- CAS : 1423028-29-8
- Molecular Formula : C18H13N3O2
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituents/Features |
|---|---|---|---|---|
| Target: 2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-isoindole-1,3-dione | N/A | C13H10N4O4 | 298.24 (estimated) | Nitro-pyrazole, ethyl linker |
| 2-[3-(4-Nitro-1H-pyrazol-1-yl)propyl]-isoindole-1,3-dione | 1006572-22-0 | C14H12N4O4 | 300.27 | Propyl linker |
| 2-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)-isoindole-1,3-dione | N/A | C13H10N3O2S | 287.30 | Imidazothiazole, sulfur atom |
| 2-{2-[4-(trimethylsilyl)-triazol-1-yl]ethyl}-isoindole-1,3-dione | 1461706-40-0 | C13H17N4O2Si | 313.39 | Trimethylsilyl-triazole, silicon atom |
| 2-[2-(2-sulfanylethoxy)ethyl]-isoindole-1,3-dione | 1518519-69-1 | C12H13NO3S | 275.30 | Sulfanylethoxy group, thiol functionality |
| 2-(1-benzyl-1H-pyrazol-4-yl)-isoindole-1,3-dione | 1423028-29-8 | C18H13N3O2 | 303.31 | Benzyl-pyrazole, aromatic extension |
Analytical Techniques
- Crystallography : SHELX software is widely employed for small-molecule structure refinement, critical for confirming linker lengths and substituent orientations .
- Wavefunction Analysis: Tools like Multiwfn enable comparative studies of electrostatic potentials and bond orders, aiding in rational drug design .
Biological Activity
The compound 2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione, often referred to as a pyrazole derivative, has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole ring substituted with a nitro group and an isoindole moiety. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific compound has been studied for its potential effects in various areas:
1. Anticancer Activity
Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to the one described have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing cell cycle arrest. In vitro assays revealed that certain derivatives had IC50 values in the low micromolar range against breast cancer cells .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, the compound exhibited significant inhibition of these cytokines at concentrations comparable to established anti-inflammatory agents like dexamethasone .
3. Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
-
Case Study 1: Anticancer Efficacy
A derivative structurally related to the compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Results showed a dose-dependent decrease in cell viability with an observed IC50 value of 15 µM for MCF-7 cells . -
Case Study 2: Anti-inflammatory Mechanism
In a rat model of arthritis, treatment with a related pyrazole derivative resulted in a significant reduction in paw edema and inflammatory markers compared to control groups .
The biological activity of this compound is likely mediated through several pathways:
- Inhibition of NF-kB Pathway : This pathway is crucial for the expression of pro-inflammatory cytokines. The compound may inhibit this pathway, leading to reduced inflammation.
- Induction of Apoptosis : By activating caspase pathways within cancer cells, the compound can promote programmed cell death.
Data Tables
The following table summarizes key findings from various studies on the biological activity of related compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
